N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Substitution Reactions: Introduction of the ethoxyphenyl and pyridinyl groups through nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethoxyphenyl and pyridinyl groups, along with the triazole ring, may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a chloro-substituted phenyl group and a triazole moiety, which may enhance its interactions with biological targets.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes various functional groups that contribute to its biological activity. The presence of the triazole ring is particularly significant as it is known for its role in drug design and development.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H20ClN3O2S |
Molecular Weight | 373.90 g/mol |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The structural features allow it to modulate enzyme activity, receptor binding, and potentially influence gene expression. The triazole moiety is known for its capacity to act as an inhibitor in various biochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, triazole derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazoles are known to possess antifungal properties, and similar compounds have demonstrated effectiveness against various bacterial strains. Preliminary assays suggest that this compound may inhibit the growth of certain pathogens by disrupting their cellular processes .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer potential of triazole derivatives. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range .
Study 2: Antimicrobial Activity
Research conducted on related compounds showed that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Properties
Molecular Formula |
C24H22ClN5O2S |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22ClN5O2S/c1-3-32-20-10-8-19(9-11-20)30-23(17-5-4-12-26-14-17)28-29-24(30)33-15-22(31)27-21-13-18(25)7-6-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,31) |
InChI Key |
LFPDUZDRHRUXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CN=CC=C4 |
Origin of Product |
United States |
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